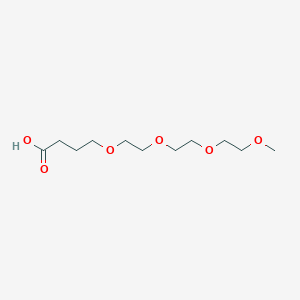

m-PEG4-(CH2)3-acid

概要

説明

m-PEG4-(CH2)3-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. The compound is known for its hydrophilic properties, which enhance the solubility of the resulting molecules in aqueous media. This makes it a valuable linker in various chemical and biological applications, particularly in the field of bio-conjugation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG4-(CH2)3-acid typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process can be carried out under various conditions, including the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process may include steps such as purification through chromatography and verification of the product’s purity using techniques like nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions: m-PEG4-(CH2)3-acid primarily undergoes substitution reactions, where the terminal carboxylic acid group reacts with primary or secondary amines to form amide bonds. This reaction is facilitated by coupling agents like EDC, DCC (dicyclohexylcarbodiimide), or HATU .

Common Reagents and Conditions:

Coupling Agents: EDC, DCC, HATU

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Conditions: Room temperature to mild heating, typically under inert atmosphere to prevent oxidation

Major Products: The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various applications, including drug delivery and bioconjugation .

科学的研究の応用

Drug Delivery

Enhanced Solubility and Stability

m-PEG4-(CH2)3-acid is utilized to improve the pharmacokinetic profiles of therapeutic agents. Its hydrophilic nature facilitates increased solubility in aqueous environments, which is crucial for drug formulation. Studies have shown that incorporating this compound into drug molecules can significantly enhance their stability and circulation time in the bloodstream. For instance, a study demonstrated that m-PEG derivatives effectively reduced the aggregation of proteins such as human growth hormone (hGH), thereby maintaining their biological activity over extended periods .

Controlled Release Systems

The compound is also employed in controlled release systems for drugs. By forming hydrogels or nanoparticles with this compound, researchers can create delivery systems that release therapeutic agents at predetermined rates. This application is particularly beneficial in cancer therapy, where localized and sustained drug release can minimize side effects while maximizing therapeutic efficacy.

Bioconjugation

Linking Biomolecules

This compound serves as a versatile linker in bioconjugation processes, allowing for the attachment of various biomolecules such as proteins, peptides, and antibodies. The presence of a carboxylic acid group facilitates the formation of amide bonds with amine-containing biomolecules, enabling the creation of stable conjugates for research and therapeutic applications .

Case Study: Protein Modification

In a notable study, researchers used this compound to modify proteins selectively at their N-termini. This modification enabled the introduction of functional groups such as fluorophores or biotin tags, which are essential for tracking and isolating proteins in biochemical assays . The selective acylation achieved with this compound demonstrated its potential for creating targeted therapies and diagnostic tools.

Surface Coating and Material Science

Surface Functionalization

The application of this compound extends to surface modification in material science. Its ability to create hydrophilic surfaces enhances biocompatibility and reduces protein adsorption on medical devices and implants. This property is vital for improving the performance and longevity of biomaterials used in clinical settings.

Hydrogel Development

This compound is also integral to developing hydrogels with tailored properties for biomedical applications. For example, researchers have synthesized thermo-responsive injectable hydrogels using m-PEG derivatives that can serve as scaffolds for tissue engineering or controlled drug delivery systems . These hydrogels exhibit self-healing properties and can adapt to physiological conditions, making them suitable for various medical applications.

作用機序

The primary mechanism of action of m-PEG4-(CH2)3-acid involves the formation of stable amide bonds through its terminal carboxylic acid group. This reaction is facilitated by coupling agents, which activate the carboxylic acid group, allowing it to react with primary or secondary amines. The resulting amide bonds are stable and enhance the solubility and stability of the conjugated molecules .

類似化合物との比較

m-PEG4-(CH2)2-acid: Similar structure but with a shorter alkyl chain, leading to slightly different solubility and reactivity properties.

m-PEG4-(CH2)4-acid: Similar structure but with a longer alkyl chain, which may affect the flexibility and solubility of the resulting conjugates

Uniqueness: m-PEG4-(CH2)3-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications where precise control over the properties of the resulting conjugates is required .

生物活性

m-PEG4-(CH2)3-acid is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research for its potential applications in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound is characterized by its hydrophilic properties and ability to enhance the solubility and stability of therapeutic agents. The biological activity of this compound is primarily linked to its role in modifying peptides and proteins, thereby improving their pharmacokinetic profiles.

- Improved Solubility : The incorporation of this compound into drug formulations significantly enhances their solubility in aqueous environments, which is crucial for intravenous administration.

- Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to proteins or peptides, can mask epitopes that might trigger an immune response, thus prolonging the circulation time of the drug in the bloodstream.

- Targeted Delivery : this compound can be utilized as a linker in ADCs, allowing for targeted delivery of cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in enhancing the biological activity of various peptide constructs:

- Antimicrobial Activity : Research demonstrated that PEGylated peptides exhibited significantly reduced hemolytic activity while maintaining antimicrobial efficacy against Escherichia coli. This suggests that this compound can improve therapeutic indices by minimizing side effects while retaining potency against pathogens .

- Cytotoxicity Profiles : In a study examining different PEGylation designs, it was found that this compound-modified peptides had lower cytotoxicity compared to their unmodified counterparts. The IC50 values indicated that these conjugates were less harmful to human cell lines while still effective against bacterial strains .

Pharmacokinetics

The pharmacokinetic properties of this compound-modified compounds have shown promising results:

- Increased Half-Life : PEGylation has been associated with an extended half-life in circulation due to reduced renal clearance and slower uptake by macrophages. This prolongation allows for less frequent dosing and sustained therapeutic effects .

- Biodistribution Studies : In vivo biodistribution studies indicated that this compound-modified drug carriers exhibited enhanced accumulation at tumor sites compared to non-PEGylated formulations, suggesting improved targeting capabilities .

Case Study 1: Antibody-Drug Conjugates

A recent study focused on the synthesis of ADCs using this compound as a linker. The results showed that these conjugates had enhanced therapeutic efficacy against cancer cell lines with minimal off-target effects. The study reported a significant increase in tumor regression rates when compared to traditional chemotherapeutic agents alone .

Case Study 2: Peptide Therapeutics

Another investigation assessed the impact of this compound on peptide-based therapeutics designed for antimicrobial applications. The modified peptides demonstrated a marked increase in stability against proteolytic degradation and maintained their biological activity over extended periods, indicating potential for clinical applications in treating infections .

Data Summary

| Property | Unmodified Peptide | This compound Modified Peptide |

|---|---|---|

| Solubility | Low | High |

| Hemolytic Activity | High | Low |

| IC50 (against E. coli) | 1 µg/mL | 33 µg/mL |

| Circulation Half-Life | Short | Extended |

| Tumor Accumulation | Low | High |

特性

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQFGVZYAYHZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。